4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an azido group, a bromomethyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the bromination of 4’-methyl-[1,1’-biphenyl]-2-carbonitrile followed by the introduction of the azido group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper(I) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Reduction: Formation of 4’-(Aminomethyl)-[1,1’-biphenyl]-2-carbonitrile.
Oxidation: Formation of 4’-(Carboxymethyl)-[1,1’-biphenyl]-2-carbonitrile.
Scientific Research Applications
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can target specific biological pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its ability to participate in click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is catalyzed by copper(I) ions and results in the formation of triazoles, which are stable and bioorthogonal. The molecular targets and pathways involved depend on the specific application, such as targeting proteins in biological systems or forming cross-linked polymers in materials science.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Azidomethyl)-[1,1’-biphenyl]-3-carbonitrile
- 4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both azido and bromomethyl groups, which allow it to undergo a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C14H9BrN4 |
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Molecular Weight |
313.15 g/mol |
IUPAC Name |
2-[4-[azido(bromo)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C14H9BrN4/c15-14(18-19-17)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-16/h1-8,14H |
InChI Key |
MWNTZRXJESENIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])Br |
Origin of Product |
United States |
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